molecular formula C26H27N5O2 B1675609 LY2109761 CAS No. 700874-71-1

LY2109761

カタログ番号: B1675609
CAS番号: 700874-71-1
分子量: 441.5 g/mol
InChIキー: IHLVSLOZUHKNMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY2109761は、トランスフォーミング成長因子ベータ受容体タイプIおよびタイプIIのデュアル阻害剤として作用する新規化合物です。この化合物は、特に癌と線維症の治療において、さまざまな治療用途において大きな可能性を示しています。 トランスフォーミング成長因子ベータシグナル伝達経路を阻害することにより、this compoundは腫瘍の増殖、転移、および線維症を抑制することができ、さらなる研究開発のための有望な候補となっています .

科学的研究の応用

    Chemistry: The compound is used as a tool to study the transforming growth factor beta signaling pathway and its role in various chemical processes.

    Biology: LY2109761 is used to investigate the biological effects of transforming growth factor beta inhibition, including its impact on cell growth, migration, and differentiation.

    Medicine: The compound has shown promise in the treatment of various cancers, including pancreatic cancer and hepatocellular carcinoma, by inhibiting tumor growth and metastasis. .

    Industry: This compound is used in the development of new therapeutic agents and as a reference compound in drug discovery and development

準備方法

合成経路と反応条件

LY2109761の合成は、主要な中間体の調製から始まる複数の段階を伴います反応条件には、多くの場合、有機溶媒、触媒、特定の温度と圧力の設定が含まれ、高収率と高純度を確保します .

工業生産方法

This compoundの工業生産には、最終製品の品質と一貫性を維持しながら、ラボの合成プロセスをスケールアップする必要があります。これには、反応条件の最適化、高品質の原料の使用、および厳格な品質管理対策の実施が含まれます。 生産プロセスには、目的の純度レベルを実現するために、再結晶やクロマトグラフィーなどの精製手順が含まれる場合もあります .

化学反応の分析

反応の種類

LY2109761は、次を含むさまざまな化学反応を受けます。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、置換反応のためのさまざまな求核剤が含まれます。 反応条件には、通常、制御された温度、特定の溶媒、および触媒が含まれ、目的の変換を促進します .

生成される主な生成物

This compoundの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、元の化合物の酸化された、還元された、および置換された誘導体が含まれる場合があります .

科学研究への応用

    化学: この化合物は、トランスフォーミング成長因子ベータシグナル伝達経路とそのさまざまな化学プロセスにおける役割を研究するためのツールとして使用されます。

    生物学: this compoundは、細胞の増殖、移動、および分化への影響など、トランスフォーミング成長因子ベータ阻害の生物学的効果を調査するために使用されます。

    医学: この化合物は、腫瘍の増殖と転移を阻害することにより、膵臓癌や肝細胞癌などのさまざまな癌の治療において有望視されています。 .

    業界: This compoundは、新規治療薬の開発と、創薬および開発における基準化合物として使用されています

作用機序

LY2109761は、トランスフォーミング成長因子ベータ受容体タイプIおよびタイプIIのキナーゼ活性を阻害することで効果を発揮します。この阻害は、Smad2などの下流シグナル伝達分子のリン酸化を阻止し、トランスフォーミング成長因子ベータシグナル伝達経路を遮断します。 その結果、この化合物は腫瘍細胞の増殖、移動、および浸潤を抑制し、線維症と炎症を軽減することができます .

類似の化合物との比較

類似の化合物

This compoundの独自性

This compoundは、トランスフォーミング成長因子ベータ受容体タイプIとタイプIIの両方をデュアルに阻害することが独特であり、トランスフォーミング成長因子ベータシグナル伝達経路のより包括的な抑制を可能にします。 このデュアル阻害は、this compoundを腫瘍の増殖と転移を抑制し、線維症を治療する上で特に効果的にします .

類似化合物との比較

Similar Compounds

Uniqueness of LY2109761

This compound is unique in its dual inhibition of both transforming growth factor beta receptor type I and type II, which allows for more comprehensive suppression of the transforming growth factor beta signaling pathway. This dual inhibition makes this compound particularly effective in reducing tumor growth and metastasis, as well as treating fibrosis .

特性

IUPAC Name

4-[2-[4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl]oxyethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-2-9-27-22(4-1)26-25(24-5-3-11-31(24)29-26)21-8-10-28-23-18-19(6-7-20(21)23)33-17-14-30-12-15-32-16-13-30/h1-2,4,6-10,18H,3,5,11-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLVSLOZUHKNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)OCCN6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470111
Record name LY2109761
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700874-71-1
Record name LY-2109761
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY2109761
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-2109761
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV3HD37UBK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Heat methanesulfonic acid 2-[4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolin-7-yloxy]-ethyl ester (87 mg, 0.19 mmol) with morpholine (1 mL) at 50° C. for 4 hours. Remove the morpholine in vacuo and then extract the product with isopropyl alcohol:chloroform (1:3). Wash the organic layer with sodium chloride and dry over sodium sulfate. Concentrate in vacuo to give the desired title product as a slight yellow solid (83 mg, 100%). MS ES+ m/e 442.0 (M+1).
Name
methanesulfonic acid 2-[4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolin-7-yloxy]-ethyl ester
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CS(=O)(=O)OCCOc1ccc2c(-c3c(-c4ccccn4)nn4c3CCC4)ccnc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY2109761
Reactant of Route 2
Reactant of Route 2
LY2109761
Reactant of Route 3
Reactant of Route 3
LY2109761
Reactant of Route 4
Reactant of Route 4
LY2109761
Reactant of Route 5
Reactant of Route 5
LY2109761
Reactant of Route 6
LY2109761
Customer
Q & A

Q1: What is the primary mechanism of action of LY2109761?

A1: this compound inhibits the kinase activity of both TGF-β type I (TβRI) and type II (TβRII) receptors. [, , ] This effectively blocks the TGF-β signaling pathway, a crucial pathway implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Q2: How does this compound affect the TGF-β/Smad signaling pathway?

A2: this compound prevents the phosphorylation of Smad2 and Smad3, downstream signaling molecules in the TGF-β pathway. [, , , , , , ] This blockage disrupts the signal transduction cascade, ultimately impacting gene expression regulated by TGF-β.

Q3: Does this compound impact the Smad-independent TGF-β signaling pathway?

A3: Research suggests that this compound might not significantly affect the Smad-independent arm of TGF-β signaling. For instance, it did not show any impact on Nox4 expression and reactive oxygen species (ROS) levels in a study using human umbilical vein endothelial cells. []

Q4: What are the downstream effects of this compound on cellular processes?

A4: this compound has shown to inhibit tumor cell growth, migration, and invasion, and induce apoptosis in various cancer cell lines. [, , , , , , ] This inhibitory effect on cellular processes is attributed to its ability to modulate the expression of genes involved in cell adhesion (e.g., E-cadherin), angiogenesis (e.g., VEGF), and extracellular matrix remodeling (e.g., MMPs).

Q5: How does this compound impact the tumor microenvironment?

A5: Research indicates that this compound can modulate the tumor microenvironment by reducing the stromal component of tumors. [] It also inhibits the proliferation of cancer-associated fibroblasts and interrupts the crosstalk between cancer cells and their surrounding environment, leading to a decrease in tumor growth and dissemination.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C26H29N5O2, and its molecular weight is 443.55 g/mol.

Q7: Is there information on the structure-activity relationship of this compound and its analogs?

A7: The provided research focuses on this compound specifically. Comparative studies with structural analogs are not included.

Q8: Has this compound demonstrated efficacy in preclinical models?

A8: Yes, this compound has shown promising preclinical efficacy in various cancer models. For example, it inhibited the growth and metastasis of pancreatic cancer cells in an orthotopic murine model. [] It also enhanced the efficacy of radiation therapy in glioblastoma models. []

Q9: Has resistance to this compound been observed in any studies?

A9: Yes, a study using a mouse skin model of chemically induced carcinogenesis observed the development of acquired resistance to this compound upon long-term exposure. [] The resistant tumors displayed elevated phospho-Smad2 levels and were more aggressive and inflammatory.

Q10: Are there specific biomarkers associated with this compound's efficacy?

A10: While the research highlights the role of phospho-Smad2 as a pharmacodynamic marker of this compound activity, [] further research is needed to identify reliable biomarkers for predicting and monitoring its efficacy in clinical settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。